N-Demethylroxithromycin

Overview

Description

N-Demethylroxithromycin is a derivative of the macrolide antibiotic roxithromycin, which is known for its high clinical potency. The process of N-demethylation, where a methyl group is removed from the nitrogen atom of the molecule, is a significant metabolic pathway for roxithromycin, particularly in rat models. This metabolic transformation is crucial for understanding the drug's behavior in the body and its subsequent excretion or transformation into active or inactive metabolites .

Synthesis Analysis

The synthesis of N-demethylated derivatives of macrolide antibiotics, such as 3'-N-demethylazithromycin, has been studied to understand impurities in drug formulations and to explore the potential of these derivatives as precursors for other compounds. Although the provided data does not directly discuss the synthesis of N-Demethylroxithromycin, it can be inferred that similar methods could be applied. The synthesis involves chromatographic separation to purify the bulk product and optimize reaction conditions to achieve high-quality and high-yield derivatives. The structural identification of these derivatives is typically confirmed using techniques such as 1H-NMR and MS .

Molecular Structure Analysis

The molecular structure of N-Demethylroxithromycin is not explicitly detailed in the provided data. However, it can be assumed that the structure would be similar to that of roxithromycin, with the exception of the absence of a methyl group on the nitrogen atom due to the N-demethylation process. The precise structure and confirmation of the derivative would require analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which are standard methods for structural elucidation .

Chemical Reactions Analysis

The chemical reactions involved in the formation of N-Demethylroxithromycin and its derivatives are centered around the demethylation process. This process can lead to the formation of impurities in drug synthesis, as observed in the case of azithromycin, where 3'-N-demethylazithromycin is considered an impurity. The study of these reactions is important for improving the synthesis of macrolide antibiotics and minimizing the presence of unwanted derivatives. Additionally, the demethylated products can serve as precursors for further chemical modifications, such as the formation of 3'-N-demethyl-3'-N-formylazithromycin .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Demethylroxithromycin are not directly provided in the data. However, the properties of such derivatives are generally characterized by their solubility, stability, and reactivity, which can be influenced by the removal of the methyl group. These properties are essential for determining the compound's suitability for pharmaceutical use, its pharmacokinetics, and its potential side effects. Analytical methods like HPLC are often used to optimize reaction conditions and to ensure the purity and quality of the synthesized derivatives .

Scientific Research Applications

Metabolism and Biochemical Processing of N-Demethylroxithromycin

Metabolism in Liver N-Demethylroxithromycin, a derivative of Roxithromycin, undergoes significant metabolism in the liver. In rats, N-demethylation is a primary pathway in the hepatic metabolism of Roxithromycin, indicating that N-Demethylroxithromycin is a major metabolite in this process. This has been studied in the context of the isolated perfused rat liver, demonstrating the biological pathways and processing of this compound within liver metabolism (Jarukamjorn et al., 1998).

Metabolism in Humans and Rats Comparative studies of Roxithromycin metabolism in humans and rats revealed differences in the metabolic processing of this antibiotic. While O-demethylation is one of the main metabolic routes in humans, N-demethylation, leading to N-Demethylroxithromycin, is more predominant in rats. The resulting demethylated metabolites, including N-Demethylroxithromycin, were investigated for their antibiotic activities in vitro, providing insights into their functional roles beyond the parent compound (Li et al., 2001).

Antibiotic Activities and Affinities A study on N-demethylvancomycin, a compound structurally related to N-Demethylroxithromycin, provides insights into the antibiotic activities and cellular affinities of such derivatives. N-demethylvancomycin exhibited higher antibiotic activity against Staphylococcus aureus compared to vancomycin, with variations in antibiotic activity and affinity based on the molecular structure of the glycopeptides (Yan et al., 1998).

Mechanism of Action

Target of Action

N-Demethylroxithromycin, like its parent compound roxithromycin, is a semi-synthetic macrolide antibiotic . Its primary targets are bacterial ribosomes, specifically the 50S subunit . The 50S subunit is a component of the bacterial ribosome, which plays a crucial role in protein synthesis. By targeting this subunit, N-Demethylroxithromycin can interfere with protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

N-Demethylroxithromycin exerts its antibacterial action by binding to the 50S subunit of bacterial ribosomes . This binding inhibits the translocation of peptides, a critical step in protein synthesis . As a result, the bacteria are unable to produce essential proteins, leading to inhibition of bacterial growth and replication .

Biochemical Pathways

By binding to the 50S subunit of the bacterial ribosome, it interferes with the translocation of peptides, disrupting the process of protein synthesis .

Pharmacokinetics

Roxithromycin, from which n-demethylroxithromycin is derived, is known to have superior gastrointestinal absorption, higher plasma concentrations, and a longer plasma half-life than erythromycin, allowing for once- or twice-daily administration . It also displays nonlinear pharmacokinetics, with no appreciable accumulation and a low propensity for drug interactions .

Result of Action

The result of N-Demethylroxithromycin’s action is the inhibition of bacterial growth and replication. By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which are necessary for their growth and replication . This makes N-Demethylroxithromycin effective against a variety of susceptible bacterial infections .

Action Environment

Antibiotics in general can be influenced by various environmental factors, such as ph, temperature, and the presence of other substances

Safety and Hazards

properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74N2O15/c1-14-28-40(10,48)33(44)23(4)30(42-52-20-51-16-15-49-12)21(2)18-38(8,47)35(57-37-31(43)27(41-11)17-22(3)53-37)24(5)32(25(6)36(46)55-28)56-29-19-39(9,50-13)34(45)26(7)54-29/h21-29,31-35,37,41,43-45,47-48H,14-20H2,1-13H3/b42-30+/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLDACGFXJHOFG-ZRYUHPERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H74N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438789 | |

| Record name | N-Demethylroxithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Demethyl Roxithromycin | |

CAS RN |

118267-18-8 | |

| Record name | N-Demethylroxithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

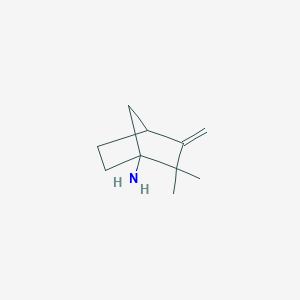

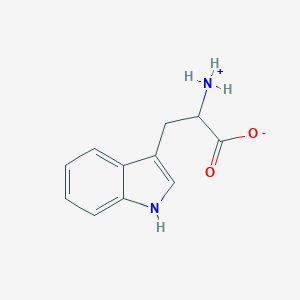

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

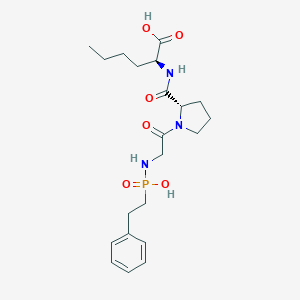

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)